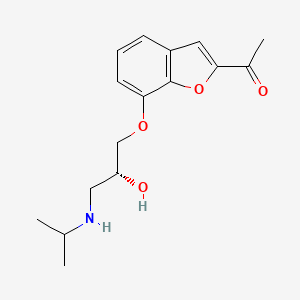

(+)-Befunolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66685-75-4 |

|---|---|

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone |

InChI |

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m1/s1 |

InChI Key |

ZPQPDBIHYCBNIG-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Befunolol as a Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Befunolol is a non-selective beta-adrenoceptor antagonist that possesses intrinsic sympathomimetic activity (ISA), classifying it as a partial agonist. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with beta-adrenoceptors, its stereoselective binding properties, and its effects on downstream signaling pathways. This document synthesizes available quantitative data, provides detailed experimental protocols for the characterization of beta-adrenoceptor partial agonists, and includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Befunolol (B1667911) is a beta-adrenergic receptor blocking agent that has been utilized in clinical practice, notably in the treatment of glaucoma.[1] Unlike pure antagonists, befunolol exhibits partial agonist activity, a property also known as intrinsic sympathomimetic activity (ISA).[2][3] This dual action of both stimulating and blocking beta-adrenergic receptors is a key feature of its pharmacological profile. The stereochemistry of befunolol is a critical determinant of its interaction with adrenoceptors, with the (+)-enantiomer being the focus of this guide. Understanding the nuances of this compound's partial agonism is essential for its therapeutic application and for the development of novel beta-adrenoceptor modulators.

Molecular Mechanism of Action

Interaction with Beta-Adrenoceptors

This compound exerts its effects by binding to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist, its interaction with the receptor is distinct from that of full agonists (e.g., isoproterenol) and pure antagonists (e.g., propranolol).

Upon binding, a full agonist stabilizes a receptor conformation that leads to robust activation of the associated Gs protein, resulting in a maximal physiological response. A pure antagonist binds to the receptor but does not induce a conformational change that leads to G-protein activation; it solely blocks the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine.

This compound, as a partial agonist, binds to the beta-adrenoceptor and induces a conformational change that results in a submaximal activation of the Gs protein.[2] This leads to a lower level of downstream signaling compared to a full agonist. Consequently, in the absence of a full agonist, this compound will produce a stimulatory effect. However, in the presence of a high concentration of a full agonist, this compound will act as a competitive antagonist, reducing the overall response.

Stereoselectivity of Befunolol Enantiomers

The interaction of befunolol with beta-adrenoceptors is stereoselective. The S(-)-enantiomer generally exhibits a higher binding affinity for beta-adrenoceptors in most tissues compared to the R(+)-enantiomer.[4] However, this stereoselectivity is not uniform across all tissues. For instance, in the guinea-pig ciliary body, the high-affinity binding site of beta-adrenoceptors does not discriminate between the R(+) and S(-) isomers.[4] In contrast, in the guinea-pig atria and trachea, the S(-)-isomer is approximately 10 times more potent than the R(+)-isomer.[4]

Quantitative Data

Table 1: Binding Affinity (pKi) of Befunolol Enantiomers at Beta-Adrenoceptors

| Enantiomer | Tissue | pKi | Reference |

| S(-)-Befunolol | Guinea-pig Atria | Significantly larger than R(+) | [4] |

| Rthis compound | Guinea-pig Atria | Approx. 10-fold less potent than S(-) | [4] |

| S(-)-Befunolol | Guinea-pig Trachea | Significantly larger than R(+) | [4] |

| Rthis compound | Guinea-pig Trachea | Approx. 10-fold less potent than S(-) | [4] |

| S(-)-Befunolol | Guinea-pig Ciliary Body | Not significantly different from R(+) | [4] |

| Rthis compound | Guinea-pig Ciliary Body | Not significantly different from S(-) | [4] |

Table 2: Intrinsic Activity of Befunolol

| Compound | Tissue | Intrinsic Activity | Reference |

| Befunolol (racemate) | Guinea-pig Right Atria | 0.22 - 0.28 | [2] |

| Befunolol (racemate) | Guinea-pig Trachea | 0.22 - 0.28 | [2] |

| Befunolol (racemate) | Guinea-pig Taenia caecum | 0.22 - 0.28 | [2] |

Downstream Signaling Pathways

The primary downstream signaling pathway activated by beta-adrenoceptor agonists, including partial agonists like this compound, is the Gs-adenylyl cyclase-cAMP pathway.

Figure 1: Gs-Adenylyl Cyclase Signaling Pathway Activated by this compound.

In addition to the canonical G-protein signaling, beta-adrenoceptors can also signal through a G-protein-independent pathway involving β-arrestin. The extent to which this compound engages this pathway (i.e., exhibits biased agonism) has not been definitively characterized in the available literature. Biased agonists preferentially activate one signaling pathway over another, leading to distinct cellular outcomes.

Figure 2: Potential β-Arrestin Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the partial agonist activity of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing a high density of β1- or β2-adrenergic receptors.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-specific binding control: Propranolol (10 µM).

-

Test compound: this compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and an excess of propranolol.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger produced upon Gs protein activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating adenylyl cyclase.

Materials:

-

Cell membranes expressing the beta-adrenoceptor of interest.

-

[α-³²P]ATP.

-

Full agonist (e.g., Isoproterenol) as a positive control.

-

Test compound: this compound at various concentrations.

-

Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

-

Dowex and alumina (B75360) columns for cAMP separation.

-

Scintillation counter.

Procedure:

-

Assay Setup: In reaction tubes, combine the cell membranes with the assay buffer and varying concentrations of this compound or isoproterenol.

-

Initiate Reaction: Start the reaction by adding [α-³²P]ATP and incubate at 30°C for a defined period (e.g., 10-15 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).

-

Separate cAMP: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis:

-

Generate a concentration-response curve by plotting cAMP production against the log concentration of this compound.

-

Determine the EC50 value from the curve.

-

Determine the Emax value, which is the maximum cAMP production stimulated by this compound, and express it as a percentage of the maximal response produced by the full agonist isoproterenol.

-

Figure 4: Experimental Workflow for Adenylyl Cyclase Activity Assay.

Conclusion

This compound is a beta-adrenoceptor partial agonist with stereoselective binding properties. Its mechanism of action involves submaximal activation of the Gs-adenylyl cyclase-cAMP signaling pathway, leading to a physiological response that is lower than that of a full agonist. The available quantitative data on its binding affinity and intrinsic activity provide a foundation for understanding its pharmacological effects. Further research is warranted to fully elucidate its potency and efficacy at specific beta-adrenoceptor subtypes and to investigate its potential for biased agonism. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other novel beta-adrenoceptor modulators.

References

- 1. Studies on the intrinsic activity (efficacy) of human adrenergic receptors. Co-expression of beta 1 and beta 2 reveals a lower efficacy for the beta 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of (+)-Befunolol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the enantiomers of (+)-Befunolol, a beta-adrenergic blocker. The focus is on the asymmetric synthesis approach, which allows for the selective production of the desired enantiomer, a critical aspect in drug development due to the differential pharmacological activities of stereoisomers. This document outlines the core synthetic strategy, detailed experimental protocols, and presents key quantitative data in a structured format.

Introduction

Befunolol (B1667911) is a chiral molecule, and its therapeutic efficacy as a beta-blocker predominantly resides in one of its enantiomers. Therefore, the stereoselective synthesis of the active enantiomer is of significant interest in pharmaceutical manufacturing to maximize therapeutic benefit and minimize potential side effects associated with the inactive enantiomer. The primary method for obtaining enantiomerically pure befunolol is through asymmetric synthesis, utilizing a chiral building block to introduce the desired stereochemistry. An alternative, though less direct, approach involves the chiral resolution of a racemic mixture.

Asymmetric Synthesis of this compound

The most documented and efficient method for the synthesis of this compound is an asymmetric synthesis starting from a readily available chiral precursor. The key strategy involves the use of (S)-1,2-O-isopropylideneglycerol as a chiral building block to establish the stereocenter in the final molecule.

Overall Synthesis Pathway

The synthesis of this compound hydrochloride is a multi-step process that begins with the preparation of the chiral intermediate, (R)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran, followed by its reaction with isopropylamine (B41738). The enantiomeric counterpart, (-)-Befunolol, can be synthesized following a similar pathway using the corresponding (R)-1,2-O-isopropylideneglycerol.

Caption: Asymmetric synthesis pathway for this compound Hydrochloride.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the asymmetric synthesis of this compound hydrochloride, based on the work of Nakano et al. (1988).[1]

Step 1: Synthesis of (R)-2-Acetyl-7-(2,3-epoxypropoxy)benzofuran

-

Materials:

-

2-Acetyl-7-hydroxybenzofuran

-

(S)-Glycidyl 3-nitrobenzenesulfonate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

-

Procedure:

-

A mixture of 2-acetyl-7-hydroxybenzofuran (1.0 eq), (S)-glycidyl 3-nitrobenzenesulfonate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in acetone is prepared.

-

The mixture is heated at reflux with stirring for 20 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica (B1680970) gel using a benzene-ethyl acetate (B1210297) (20:1) solvent system.

-

The product, (R)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran, is obtained as colorless needles after recrystallization from ethanol.

-

Step 2: Synthesis of (R)-(+)-Befunolol

-

Materials:

-

(R)-2-Acetyl-7-(2,3-epoxypropoxy)benzofuran

-

Isopropylamine

-

Methanol

-

-

Procedure:

-

A solution of (R)-2-acetyl-7-(2,3-epoxypropoxy)benzofuran (1.0 eq) and isopropylamine (10.0 eq) in methanol is prepared.

-

The solution is heated at reflux for 2 hours.

-

The solvent and excess isopropylamine are removed by evaporation under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a chloroform-methanol (50:1) solvent system.

-

(R)-(+)-Befunolol is obtained as a colorless oil.

-

Step 3: Preparation of (R)-(+)-Befunolol Hydrochloride

-

Materials:

-

(R)-(+)-Befunolol

-

Ethanolic Hydrogen Chloride (HCl)

-

Ethanol

-

-

Procedure:

-

(R)-(+)-Befunolol is dissolved in ethanol.

-

Ethanolic HCl is added to the solution.

-

The resulting mixture is concentrated to induce crystallization.

-

The precipitate is collected by filtration and recrystallized from ethanol to yield (R)-(+)-Befunolol hydrochloride as colorless needles.

-

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Specific Rotation (c=1, CHCl₃) |

| (R)-2-Acetyl-7-(2,3-epoxypropoxy)benzofuran | C₁₃H₁₂O₄ | 85 | 93-94 | +15.2° |

| (R)-(+)-Befunolol | C₁₆H₂₁NO₄ | 92 | Oil | +10.5° |

| (R)-(+)-Befunolol Hydrochloride | C₁₆H₂₂ClNO₄ | - | 168-170 | +12.8° (c=1, H₂O) |

Chiral Resolution of Racemic Befunolol

While asymmetric synthesis is the preferred method for obtaining enantiomerically pure Befunolol, chiral resolution of the racemate is an alternative approach. This typically involves separation of the enantiomers using chiral high-performance liquid chromatography (HPLC).

General Workflow for Chiral HPLC Resolution

The general workflow for the chiral resolution of a racemic mixture of befunolol would involve the following steps:

Caption: General experimental workflow for chiral HPLC resolution.

Note on Chiral Resolution of Befunolol

Detailed experimental protocols for the preparative chiral HPLC resolution of befunolol are not as readily available in the public domain as the asymmetric synthesis route. However, methods for the analytical chiral separation of befunolol and other beta-blockers have been reported, which can serve as a starting point for developing a preparative method. These methods often utilize polysaccharide-based chiral stationary phases.

Conclusion

This technical guide has detailed the asymmetric synthesis of this compound, providing a robust and efficient pathway to this therapeutically important enantiomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development and manufacturing. The asymmetric approach, starting from a chiral pool, offers significant advantages in terms of stereocontrol and overall efficiency compared to the resolution of a racemic mixture.

References

In-Depth Technical Guide to (+)-Befunolol: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Befunolol is the dextrorotatory enantiomer of the non-selective beta-adrenergic receptor blocker, Befunolol (B1667911). As a member of the beta-blocker class of drugs, it possesses intrinsic sympathomimetic activity (ISA), classifying it as a partial agonist. Its primary clinical application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action, receptor binding affinity, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (R)-1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone, is a synthetic compound belonging to the aryloxypropanolamine class of beta-blockers.[1] The molecule features a chiral center at the carbon atom of the propanolamine (B44665) side chain bearing the hydroxyl group, leading to two enantiomeric forms: (R)-(+)-Befunolol and (S)-(-)-Befunolol. The dextrorotatory enantiomer is the focus of this guide.

The hydrochloride salt of racemic befunolol presents as crystals from ethyl acetate (B1210297) with a melting point of 163°C, while the (S)-(-)-form hydrochloride appears as pale yellow prisms from isopropyl alcohol with a melting point of 151-152°C.[2] Racemic befunolol is soluble in DMSO.[3]

Table 1: Chemical and Physical Properties of Befunolol

| Property | Value | Reference |

| IUPAC Name | (R)-1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone | [1] |

| Molecular Formula | C₁₆H₂₁NO₄ | [2][3] |

| Molecular Weight | 291.34 g/mol | [2][3] |

| CAS Number | 66685-75-4 (this compound) | [1] |

| Melting Point (Racemic HCl) | 163°C | [2] |

| Melting Point ((S)-(-)-Form HCl) | 151-152°C | [2] |

| Solubility | Soluble in DMSO | [3] |

Pharmacological Properties

Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with beta-adrenergic receptors. It is a non-selective beta-blocker, meaning it antagonizes both β₁ and β₂-adrenergic receptors. In the context of glaucoma treatment, the blockade of these receptors in the ciliary body of the eye leads to a reduction in the production of aqueous humor, the fluid that maintains intraocular pressure.[3] This decrease in aqueous humor formation results in a lowering of intraocular pressure, which is a critical factor in preventing optic nerve damage in glaucoma patients.[3] Some evidence also suggests that Befunolol may enhance ocular blood flow, providing an additional therapeutic benefit.[3]

A key characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which means it also acts as a partial agonist at beta-adrenergic receptors.[4] This partial agonism results in a low level of receptor stimulation, which can be advantageous in certain clinical scenarios. For instance, beta-blockers with ISA may cause less bradycardia (slowing of the heart rate) at rest compared to beta-blockers without this property.

Receptor Binding Affinity

The affinity of this compound for beta-adrenergic receptors has been investigated, primarily through competitive radioligand binding assays. Studies on guinea pig tissues have provided insights into the stereoselectivity of befunolol's enantiomers. In the guinea pig atria and trachea, the S(-)-isomer of befunolol demonstrated approximately 10 times greater potency in inhibiting radioligand binding compared to the R(+)-isomer.[5] However, in the ciliary body, the high-affinity binding site of beta-adrenoceptors did not show significant stereoselectivity between the R(+) and S(-) isomers.[5]

The pKi values, which are the negative logarithm of the inhibition constant (Ki), provide a quantitative measure of binding affinity. In guinea pig atria and trachea, the pKi values for the S(-)-isomer were significantly higher than those for the R(+)-isomer, indicating a stronger binding affinity for the S(-) enantiomer in these tissues.[5] Conversely, in the ciliary body, there was no significant difference in the pKi values between the two isomers.[5]

Table 2: Pharmacological Parameters of Befunolol

| Parameter | Value | Species/Tissue | Reference |

| Intrinsic Sympathomimetic Activity (Racemic) | 0.22 - 0.28 | Guinea Pig (Right Atria, Trachea, Taenia Caecum) | [2] |

| Stereoselectivity (Potency) | S(-)-isomer ~10x more potent than R(+)-isomer | Guinea Pig (Atria and Trachea) | [5] |

| Stereoselectivity (pKi) | pKi of S(-)-isomer > pKi of R(+)-isomer | Guinea Pig (Atria and Trachea) | [5] |

| Stereoselectivity (pKi) | No significant difference between R(+) and S(-) isomers | Guinea Pig (Ciliary Body) | [5] |

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay (General Protocol)

The determination of the binding affinity of this compound for β₁ and β₂-adrenergic receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.

Objective: To determine the inhibition constant (Ki) of this compound for β₁ and β₂-adrenergic receptors.

Materials:

-

Cell membranes expressing human β₁ or β₂-adrenergic receptors.

-

Radioligand with high affinity for beta-adrenergic receptors (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

-

This compound stock solution.

-

Non-selective beta-blocker for determining non-specific binding (e.g., Propranolol).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter or gamma counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The radioligand is diluted to a concentration close to its dissociation constant (Kd).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding against the logarithm of the this compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Experimental Workflow for Beta-Adrenergic Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Assessment of Intrinsic Sympathomimetic Activity (ISA) (General Protocol)

The partial agonist activity of this compound can be quantified by measuring its ability to stimulate a physiological response in an isolated tissue or cell-based assay, typically by measuring the production of cyclic AMP (cAMP).

Objective: To determine the intrinsic activity (α) of this compound.

Materials:

-

Isolated tissue preparation (e.g., guinea pig right atria) or cells expressing beta-adrenergic receptors.

-

Full agonist (e.g., Isoproterenol).

-

This compound.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Organ bath setup with a force transducer (for tissue experiments) or cAMP assay kit (for cell-based assays).

Procedure (Isolated Tissue Method):

-

Tissue Preparation: An isolated tissue, such as the guinea pig right atrium, is dissected and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature. The spontaneous contraction rate is recorded.

-

Cumulative Concentration-Response Curve for Full Agonist: A cumulative concentration-response curve for a full agonist like isoproterenol (B85558) is generated to determine the maximum possible response of the tissue.

-

Cumulative Concentration-Response Curve for this compound: After a washout period, a cumulative concentration-response curve for this compound is generated in the same tissue preparation.

-

Data Analysis: The maximum response produced by this compound is compared to the maximum response produced by the full agonist. The intrinsic activity (α) is calculated as the ratio of the maximum response of this compound to the maximum response of the full agonist. An α value of 1 indicates a full agonist, while a value between 0 and 1 indicates a partial agonist.

Diagram 2: Signaling Pathway of a Beta-Adrenergic Partial Agonist

Caption: Beta-adrenergic receptor signaling pathway illustrating the action of a partial agonist.

Conclusion

This compound is a non-selective beta-adrenergic receptor antagonist with partial agonist activity. Its primary therapeutic use is in the reduction of intraocular pressure for the treatment of glaucoma. The pharmacological effects of this compound are mediated through the blockade of β₁ and β₂-adrenergic receptors in the ciliary body, leading to decreased aqueous humor production. Its intrinsic sympathomimetic activity distinguishes it from other beta-blockers. The stereochemistry of befunolol plays a role in its receptor binding affinity, with the S(-)-enantiomer generally showing higher potency in most tissues, except for the ciliary body where stereoselectivity is less pronounced. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other related compounds in the field of ophthalmic drug development.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (+)-Befunolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befunolol (B1667911) is a non-selective beta-adrenergic receptor antagonist that also exhibits partial agonist activity, classifying it as a beta-blocker with intrinsic sympathomimetic activity (ISA).[1][2][3][4] It is clinically used as a racemic mixture of its two enantiomers, R-(+)-Befunolol and S-(-)-Befunolol, primarily in the management of glaucoma to reduce intraocular pressure.[5][6][7] As with many chiral drugs, the pharmacological activity of befunolol's enantiomers can differ significantly.[2][8] This technical guide provides an in-depth analysis of the pharmacological profile of the (+)-enantiomer of befunolol as a beta-blocker, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Attributes of (+)-Befunolol

Receptor Binding Affinity

The binding affinity of this compound to beta-adrenergic receptors has been characterized through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, in this case, this compound. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a greater binding affinity.

Studies on various guinea pig tissues have revealed stereoselectivity in the binding of befunolol enantiomers.[5] In tissues rich in beta-1 adrenergic receptors, such as the atria, and tissues with a high density of beta-2 adrenergic receptors, like the trachea, the S-(-)-isomer demonstrates a higher binding affinity than the R-(+)-isomer.[5] However, in the ciliary body, which is a target tissue for the treatment of glaucoma, there is no significant difference in the binding affinity between the two enantiomers.[5]

Table 1: Binding Affinity (pKi) of this compound and (-)-Befunolol at Beta-Adrenergic Receptors in Guinea Pig Tissues [5]

| Tissue | Receptor Predominance | Enantiomer | pKi |

| Right Atria | Beta-1 | This compound | 6.85 |

| (-)-Befunolol | 7.82 | ||

| Trachea | Beta-2 | This compound | 7.14 |

| (-)-Befunolol | 8.09 | ||

| Ciliary Body | Mixed | This compound | 7.78 |

| (-)-Befunolol | 7.85 |

Functional Activity and Intrinsic Sympathomimetic Activity (ISA)

As a beta-blocker with ISA, this compound not only blocks the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors but also elicits a submaximal receptor activation in their absence.[3][9] This partial agonist activity is a key feature of its pharmacological profile. The intrinsic activity (α or IA) is a measure of this partial agonism, with a value of 1 representing a full agonist and 0 representing a pure antagonist. Racemic befunolol has been shown to have an intrinsic activity of 0.22-0.28 in isolated guinea pig tissues.[3]

Functional assays, such as the measurement of cyclic adenosine (B11128) monophosphate (cAMP) production in response to receptor stimulation, are used to quantify both the antagonist potency (as IC50 or pA2 values) and the intrinsic sympathomimetic activity (as Emax relative to a full agonist like isoproterenol).

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods for beta-adrenergic receptor binding assays and the specific details from the study by Koike et al. (1994).[5][10]

Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.

Materials:

-

Membrane preparations from tissues of interest (e.g., guinea pig atria, trachea, ciliary body).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

This compound and (-)-Befunolol.

-

Non-specific binding control: Propranolol (high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled ligand (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Functional cAMP Assay

This protocol is a generalized procedure for determining the functional activity of a beta-blocker with ISA.[5]

Objective: To determine the antagonist potency (IC50) and intrinsic sympathomimetic activity (Emax) of this compound.

Materials:

-

Cells or tissues expressing beta-adrenergic receptors.

-

A beta-adrenergic agonist (e.g., Isoproterenol).

-

This compound.

-

cAMP assay kit (e.g., ELISA, HTRF).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Procedure:

-

Cell/Tissue Preparation: Prepare isolated tissues or cultured cells expressing the target beta-adrenergic receptors.

-

Antagonist Potency (IC50):

-

Pre-incubate the cells/tissues with varying concentrations of this compound.

-

Stimulate the cells/tissues with a fixed concentration of a full agonist (e.g., isoproterenol (B85558) at its EC80 concentration).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.

-

Determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.

-

-

Intrinsic Sympathomimetic Activity (Emax):

-

Incubate the cells/tissues with varying concentrations of this compound alone (without the full agonist).

-

Measure the resulting cAMP production.

-

The maximal effect (Emax) produced by this compound is compared to the maximal effect produced by a full agonist like isoproterenol to determine the intrinsic activity.

-

Signaling Pathways

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the Gs alpha subunit of the G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. As a beta-blocker, this compound competitively inhibits the binding of agonists to the receptor, thereby blocking this signaling cascade. As a partial agonist, it can also weakly activate this pathway.

Conclusion

This compound is a beta-adrenergic receptor antagonist with partial agonist activity. Its binding affinity shows some stereoselectivity, with the S-(-)-enantiomer generally being more potent at beta-1 and beta-2 adrenoceptors in certain tissues, although this selectivity is not observed in the ciliary body. The intrinsic sympathomimetic activity of this compound contributes to its overall pharmacological profile. Further studies using cell lines selectively expressing human beta-1 and beta-2 adrenergic receptors would provide a more precise characterization of the selectivity of this compound. Additionally, quantitative assessment of the intrinsic sympathomimetic activity of the individual enantiomers is necessary for a complete understanding of their contribution to the overall effect of the racemic mixture. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of the pharmacological properties of this compound and other beta-adrenergic modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Befunolol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Befunolol [medbox.iiab.me]

- 7. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

(+)-Befunolol Binding Affinity to Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of (+)-Befunolol for beta-adrenergic receptors. Befunolol (B1667911) is a non-selective beta-adrenergic receptor antagonist that also exhibits partial agonist activity, a characteristic known as intrinsic sympathomimetic activity (ISA).[1][2][3] It is a chiral molecule, existing as two enantiomers: Rthis compound and S(-)-befunolol.[4][5] Generally, the S(-) enantiomer of beta-blockers possesses significantly higher beta-blocking activity.[4][5] This guide will focus on the binding characteristics of the (+)-enantiomer, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound has been characterized in various tissues. The following table summarizes the pKi values for both R(+) and S(-) enantiomers of befunolol in different guinea pig tissues, which are known to have differing predominant beta-adrenergic receptor subtypes. A higher pKi value indicates a higher binding affinity.

| Tissue | Predominant Receptor Subtype(s) | Enantiomer | pKi | Ki (nM) |

| Right Atria | β1[6] | Rthis compound | 7.33 | 46.8 |

| S(-)-Befunolol | 8.31 | 4.9 | ||

| Trachea | β2[6] | Rthis compound | 7.21 | 61.7 |

| S(-)-Befunolol | 8.21 | 6.2 | ||

| Ciliary Body | β2[4] | Rthis compound | 8.12 | 7.6 |

| S(-)-Befunolol | 8.19 | 6.5 |

Data sourced from Koike K, et al. (1994).

These results indicate that in the guinea pig atria (rich in β1 receptors) and trachea (rich in β2 receptors), the S(-)-isomer of befunolol is approximately 10 times more potent than the R(+)-isomer. However, in the ciliary body, there is little stereoselectivity between the two enantiomers.

Experimental Protocols

The determination of binding affinity (Ki) for this compound is typically achieved through competitive radioligand binding assays.[7][8] This method measures the ability of the unlabeled test compound (this compound) to displace a specific radiolabeled ligand from the beta-adrenergic receptors.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Tissues (e.g., guinea pig heart, lung) or cells expressing the target beta-adrenergic receptor subtype are homogenized in an ice-cold lysis buffer.

-

The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.[7]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of unlabeled this compound.[7][9]

-

Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).[7]

-

The plate is incubated to allow the binding to reach equilibrium.[7]

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[7]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[7]

3. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[7]

-

Specific binding is calculated by subtracting non-specific binding from total binding.[7]

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[7]

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate a downstream signaling cascade.[1]

Canonical Beta-Adrenergic Signaling Pathway

The primary signaling pathway for beta-adrenergic receptors involves the activation of a stimulatory G-protein (Gs). This initiates a series of events leading to a physiological response.[1]

-

Agonist Binding: An agonist (e.g., norepinephrine) binds to the beta-adrenergic receptor.

-

Gs Protein Activation: The receptor undergoes a conformational change, activating the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

-

PKA Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates various intracellular proteins, leading to the final cellular response, such as increased heart rate or smooth muscle relaxation.[1]

This compound as a Partial Agonist

Befunolol is characterized as a partial agonist, meaning it possesses intrinsic sympathomimetic activity (ISA).[2][3] Unlike a full agonist that elicits a maximal response, or a pure antagonist that elicits no response and only blocks the receptor, a partial agonist produces a submaximal response.[10][11] The molecular basis for the ISA of some beta-blockers is a modest stimulation of adenylyl cyclase activity.[12]

When this compound binds to the beta-adrenergic receptor, it competes with endogenous full agonists like norepinephrine. In the absence of a full agonist, this compound can weakly activate the signaling pathway, producing a small response. In the presence of a high concentration of a full agonist, this compound acts as a competitive antagonist, reducing the overall response by preventing the full agonist from binding.

References

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Radioligand Method of Assessment of β-Adrenoceptor's Activity on Human T-Lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evolving concepts of partial agonism. The beta-adrenergic receptor as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intrinisic Sympathomimetic Activity of (+)-Befunolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Befunolol (B1667911) is a non-selective beta-adrenergic receptor antagonist that has been utilized primarily in the management of glaucoma.[1][2] A distinguishing characteristic of befunolol is its possession of intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at β-adrenoceptors.[3][4] This dual functionality—antagonism of endogenous catecholamines and submaximal receptor stimulation—confers a unique pharmacological profile. This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity of the (+)-enantiomer of befunolol, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Analysis of Befunolol's Intrinsic Sympathomimetic Activity

The intrinsic activity (α) of a partial agonist is a measure of its efficacy relative to a full agonist, with a value of 1 representing a full agonist and 0 representing a pure antagonist. For befunolol (racemic mixture), the intrinsic activity has been quantified in various isolated guinea pig tissues.

| Tissue Preparation | Intrinsic Activity (α) | pD2 Value | pA2 Value (against Isoprenaline) | Reference |

| Right Atria | 0.22 - 0.28 | 6.83 | 7.83 | [3] |

| Trachea | 0.22 - 0.28 | 6.72 | 7.94 | [3] |

| Taenia Caecum | 0.22 - 0.28 | 7.14 | 8.26 | [3] |

pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

While the data above pertains to the racemic mixture, it is crucial to consider the stereochemistry of befunolol. Beta-blockers typically exhibit stereoselectivity, with one enantiomer being more active than the other.[5] Further research is needed to fully elucidate the specific intrinsic activity of the (+)-enantiomer of befunolol.

Experimental Protocols for Assessing Intrinsic Sympathomimetic Activity

The determination of ISA involves a combination of in vitro functional assays that measure both the agonistic and antagonistic properties of a compound.

Isolated Tissue Assays: Guinea Pig Atria

This ex vivo method directly measures the physiological response of cardiac tissue to a test compound.

Objective: To determine the positive chronotropic (heart rate) effects of (+)-Befunolol (agonist activity) and its ability to antagonize the effects of a full agonist like isoprenaline.

Materials:

-

Male guinea pigs (250-350g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Isoprenaline hydrochloride

-

This compound hydrochloride

-

Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)

-

Force-displacement transducer

-

Data acquisition system

Protocol:

-

Guinea pigs are euthanized by cervical dislocation.

-

The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.

-

The atria are dissected and suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

The atrial tissue is connected to a force-displacement transducer to record the rate of spontaneous contractions.

-

The tissue is allowed to equilibrate for at least 60 minutes.

-

To determine agonist activity (pD2): A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath. The increase in atrial rate is recorded at each concentration until a maximal response is achieved.

-

To determine antagonist activity (pA2): After washing the tissue, it is incubated with a fixed concentration of this compound for a predetermined period. A cumulative concentration-response curve for the full agonist, isoprenaline, is then generated. This is repeated with several different concentrations of this compound. The pA2 value is calculated using a Schild plot.[6]

Data Analysis: The intrinsic activity is calculated as the ratio of the maximal response produced by this compound to the maximal response produced by the full agonist, isoprenaline.

Experimental Workflow for Isolated Atria Assay

Second Messenger Assays: cAMP Accumulation

This in vitro assay quantifies the downstream signaling effects of β-adrenoceptor activation.

Objective: To measure the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling cascade.

Materials:

-

Cell line expressing β-adrenergic receptors (e.g., CHO, HEK293)

-

Cell culture reagents

-

This compound hydrochloride

-

Isoprenaline hydrochloride (as a full agonist)

-

Propranolol (as a pure antagonist)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Protocol:

-

Cells are cultured to an appropriate density in multi-well plates.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are incubated with varying concentrations of this compound, a full agonist (isoprenaline), or a vehicle control for a specified time at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercial assay kit according to the manufacturer's instructions.

Data Analysis: The amount of cAMP produced in response to this compound is compared to that produced by the full agonist to determine its partial agonist activity.

Experimental Workflow for cAMP Accumulation Assay

GTPγS Binding Assay

This assay provides a direct measure of G-protein activation, an early event in GPCR signaling.[7][8]

Objective: To quantify the ability of this compound to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαs proteins coupled to β-adrenoceptors.

Materials:

-

Cell membranes prepared from cells expressing β-adrenoceptors

-

[³⁵S]GTPγS (radiolabeled)

-

Non-radiolabeled GTPγS

-

GDP

-

This compound hydrochloride

-

Isoprenaline hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation counter

Protocol:

-

Cell membranes are incubated with GDP to ensure G proteins are in their inactive state.

-

Varying concentrations of this compound or a full agonist are added to the membranes.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of an excess of non-radiolabeled GTPγS.

Data Analysis: The specific binding of [³⁵S]GTPγS stimulated by this compound is compared to that stimulated by a full agonist to determine its efficacy as a partial agonist.

Signaling Pathway of this compound at the β-Adrenoceptor

As a partial agonist, this compound binds to the β-adrenergic receptor and induces a conformational change that is less pronounced than that induced by a full agonist like adrenaline or isoprenaline. This leads to a submaximal activation of the downstream signaling cascade.

Signaling Pathway of a β-Adrenoceptor Partial Agonist

Conclusion

This compound exhibits intrinsic sympathomimetic activity, acting as a partial agonist at β-adrenergic receptors. This property can be quantitatively assessed using a variety of in vitro and ex vivo experimental protocols, including isolated tissue assays and second messenger measurements. The partial agonism of this compound results in a submaximal activation of the β-adrenergic signaling pathway, leading to a moderated physiological response compared to full agonists. A thorough understanding of the ISA of this compound is essential for its optimal therapeutic application and for the development of novel β-blockers with tailored pharmacological profiles. Further research focusing on the specific activity of the (+)-enantiomer is warranted to fully characterize its therapeutic potential.

References

- 1. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | Semantic Scholar [semanticscholar.org]

- 3. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Befunolol [medbox.iiab.me]

- 5. resources.revvity.com [resources.revvity.com]

- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

Molecular targets of (+)-Befunolol in cardiovascular studies

An In-depth Technical Guide on the Molecular Targets of (+)-Befunolol in Cardiovascular Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Befunolol (B1667911) is a non-selective beta-adrenoceptor antagonist that also exhibits partial agonist activity, a characteristic known as intrinsic sympathomimetic activity (ISA). Primarily recognized for its therapeutic role in managing open-angle glaucoma, its interactions with cardiovascular targets are of significant interest for understanding its complete pharmacological profile. This document provides a comprehensive overview of the molecular targets of the (+)-enantiomer of Befunolol within the cardiovascular system, focusing on its well-documented effects on β-adrenoceptors and exploring its potential interactions with ion channels. Quantitative pharmacological data are presented in tabular format, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Primary Molecular Target: β-Adrenoceptors

The principal mechanism of action of Befunolol in the cardiovascular system is its interaction with β-adrenergic receptors. It acts as a competitive antagonist but also as a partial agonist, meaning it can weakly activate the receptor in the absence of a full agonist.

Quantitative Pharmacological Data

Studies have elucidated the binding affinities and functional activities of Befunolol's stereoisomers, R(+) and S(-), in various cardiovascular tissues.

Table 1: Stereoselective Binding Affinity of Befunolol Isomers for β-Adrenoceptors

| Tissue | Isomer | pKi Value | Potency Comparison vs. R(+)-isomer |

| Guinea-Pig Right Atria | S(-) | ~8.0 | ~10 times more potent |

| R(+) | ~7.0 | - | |

| Guinea-Pig Trachea | S(-) | ~8.0 | ~10 times more potent |

| R(+) | ~7.0 | - | |

| Guinea-Pig Ciliary Body | S(-) | No significant difference | - |

| R(+) | No significant difference | - | |

| Data sourced from Koike K, et al. (1994).[1] |

Table 2: Partial Agonist Activity of Befunolol in Isolated Guinea-Pig Tissues

| Tissue | Parameter | Value |

| Right Atria | Intrinsic Activity | 0.22 - 0.28 |

| pD2 Value | ~6.8 | |

| pA2 Value (vs. Isoprenaline) | ~7.8 | |

| Trachea | Intrinsic Activity | 0.22 - 0.28 |

| pD2 Value | ~6.5 | |

| pA2 Value (vs. Isoprenaline) | ~7.9 | |

| Taenia Caecum | Intrinsic Activity | 0.22 - 0.28 |

| pD2 Value | ~6.3 | |

| pA2 Value (vs. Isoprenaline) | ~8.1 | |

| Data sourced from Takayanagi I, & Koike K. (1985).[2] |

The significant difference between the pD2 (a measure of agonist potency) and pA2 (a measure of antagonist potency) values suggests that Befunolol may interact with the β-adrenoceptor at two distinct sites: one responsible for its agonistic action and another for its antagonistic action.[2]

Signaling Pathway

As a partial agonist at β-adrenoceptors, this compound modulates the canonical Gs-protein signaling pathway. In the absence of a full agonist like epinephrine, it weakly stimulates adenylyl cyclase, leading to a modest increase in intracellular cyclic AMP (cAMP). In the presence of a full agonist, it competitively blocks the receptor, attenuating the maximal cAMP response.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for β-adrenoceptors.

1. Membrane Preparation:

-

Homogenize fresh or frozen cardiovascular tissue (e.g., guinea-pig atria) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).[3]

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.[4]

-

Centrifuge the resulting supernatant at high speed (e.g., 30,000 x g for 25 min) to pellet the cell membranes.[4]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[3]

2. Assay Procedure:

-

In a 96-well plate, set up the following reactions in triplicate:

- Total Binding: Membrane preparation, radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol), and assay buffer.

- Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of a non-selective antagonist (e.g., 10 µM Propranolol).

- Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

3. Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[3]

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Other Potential Molecular Targets

While β-adrenoceptors are the primary target, some β-blockers are known to interact with other cardiovascular targets, such as ion channels. Direct quantitative evidence for this compound's action on these channels is limited, but the methodologies to investigate such effects are well-established.

L-type Calcium Channels

Some β-blockers possess calcium channel blocking activity, which can contribute to their vasodilatory and negative chronotropic effects. For instance, bevantolol, a related compound, was shown to restrict inward current through calcium channels in the atrioventricular node but did not affect calcium channels controlling myocardial contraction.[1] Whether this compound shares these properties requires further specific investigation.

This protocol describes a method to assess the functional effect of a compound on L-type calcium channels using isolated vascular tissue.

1. Tissue Preparation:

-

Isolate a segment of a blood vessel (e.g., rat aorta or bovine retinal microartery) and cut it into rings.[5]

-

Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

2. Assay Procedure:

-

Allow the tissue to equilibrate under a resting tension for approximately 60-90 minutes.

-

Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60-100 mM KCl). This depolarizes the smooth muscle cells and opens voltage-gated L-type calcium channels.

-

Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

3. Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value, representing the concentration that causes 50% of the maximal relaxation.

ATP-Sensitive Potassium (K-ATP) Channels

Opening of K-ATP channels in vascular smooth muscle leads to hyperpolarization and vasodilation. This is a mechanism of action for a class of drugs known as potassium channel openers.[6] While some cardiovascular drugs have effects on these channels, there is currently no direct evidence to suggest that this compound is a significant modulator of K-ATP channels.

Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels like K-ATP channels.

1. Cell Preparation:

-

Isolate single cardiomyocytes or vascular smooth muscle cells from an appropriate animal model.

-

Alternatively, use a cell line stably expressing the specific K-ATP channel subunits of interest (e.g., Kir6.x/SURx).

2. Patch-Clamp Recording:

-

Use the inside-out patch-clamp configuration to study the direct effects of compounds on the channel.

-

A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then excised, exposing the intracellular face of the channel to the bath solution.

-

The bath solution can be changed to one containing a low concentration of ATP (to promote channel opening) and varying concentrations of this compound.

-

Record the single-channel currents that flow through the K-ATP channels at a constant membrane potential.

3. Data Analysis:

-

Analyze the recordings to determine the channel's open probability (Po).

-

Evaluate the effect of different concentrations of this compound on the channel's open probability.

-

A significant increase in Po would indicate an opening effect, while a decrease would suggest a blocking effect.

Conclusion

The primary molecular target of this compound in the cardiovascular system is unequivocally the β-adrenoceptor, where it exhibits a dual role as both a competitive antagonist and a partial agonist with clear stereoselectivity. Its affinity and intrinsic activity have been quantified in relevant cardiovascular tissues. While the possibility of off-target effects on L-type calcium channels or ATP-sensitive potassium channels exists and is a characteristic of some other β-blockers, there is currently a lack of direct, quantitative evidence for such interactions with this compound. The experimental protocols detailed herein provide a robust framework for the continued investigation of Befunolol's complete cardiovascular pharmacological profile. Future research should focus on applying these functional ion channel assays to definitively characterize any potential modulatory effects of this compound, thereby providing a more complete picture of its mechanism of action.

References

- 1. Cardiovascular effects of bevantolol, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | Semantic Scholar [semanticscholar.org]

- 6. Rate control in atrial fibrillation, calcium channel blockers versus beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of (+)-Befunolol for Glaucoma Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth review of the existing literature on befunolol (B1667911), with a specific focus on the pharmacological properties and therapeutic potential of its (+)-enantiomer in the treatment of glaucoma. Befunolol is a non-selective beta-adrenergic antagonist that effectively lowers intraocular pressure (IOP) by reducing the production of aqueous humor. While the racemic mixture has been studied and used clinically, research into its individual stereoisomers has revealed important insights into its mechanism of action. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and professionals in ophthalmic drug development. A key finding from preclinical studies is that both the (+)- and (-)-enantiomers of befunolol contribute to its IOP-lowering effect, with the beta-adrenoceptors in the ciliary body showing a lack of stereoselectivity between the two isomers.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and its reduction is the primary goal of current therapeutic interventions. Beta-adrenergic antagonists (beta-blockers) have been a cornerstone of glaucoma therapy for decades. They exert their IOP-lowering effect by blocking beta-adrenergic receptors in the ciliary epithelium, which leads to a decrease in the production of aqueous humor.[1]

Befunolol is a non-selective beta-blocker that has demonstrated efficacy in lowering IOP in patients with open-angle glaucoma.[2][3] Like many beta-blockers, befunolol is a chiral molecule and has been clinically used as a racemic mixture of its two enantiomers, (+)-befunolol and (-)-befunolol (B12751033). Understanding the distinct pharmacological properties of each enantiomer is crucial for optimizing therapeutic strategies and potentially reducing side effects. This whitepaper focuses on the available scientific literature concerning this compound and its role in the management of glaucoma.

Mechanism of Action

The primary mechanism of action of befunolol in reducing IOP is through the blockade of beta-adrenergic receptors in the ciliary body, the tissue responsible for aqueous humor production.[1] The ciliary epithelium contains both β1- and β2-adrenergic receptors, with the β2 subtype being predominant.[4][5]

Signaling Pathway of Beta-Adrenergic Receptor Blockade

Stimulation of beta-adrenergic receptors by endogenous catecholamines (e.g., epinephrine (B1671497) and norepinephrine) activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels are believed to stimulate aqueous humor secretion.

Befunolol, acting as an antagonist, binds to these beta-adrenergic receptors and prevents their activation by catecholamines. This inhibition of the signaling cascade results in reduced adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels, leading to a reduction in aqueous humor formation.[8][9] Some studies also suggest that beta-blockers might have additional, cAMP-independent effects on ion transport that contribute to the reduction in aqueous humor secretion.[10]

Stereoselectivity of Befunolol Enantiomers

A pivotal aspect of befunolol's pharmacology is the activity of its stereoisomers. Preclinical research indicates a lack of stereoselectivity of the beta-adrenoceptors in the guinea-pig ciliary body for the (+)- and (-)-enantiomers of befunolol.[11] This is in contrast to other tissues like the atria and trachea, where the (-)-isomer is significantly more potent.[11] This suggests that, within the eye, this compound is as effective as (-)-befunolol in blocking the beta-adrenoceptors responsible for aqueous humor production.

Preclinical Data

In Vivo Studies in Animal Models

A key study by Takayanagi et al. (1991) investigated the effects of the R(+)- and S(-)-isomers of befunolol on intraocular pressure in rabbits.[12] The findings from this study are summarized below.

Table 1: Effect of Befunolol Enantiomers on Rabbit Intraocular Pressure

| Enantiomer | Concentration | Outcome |

| This compound | 0.1% and 0.3% | Decreased intraocular pressure, reaching a minimum at 60 minutes. |

| (-)-Befunolol | 0.1% and 0.3% | Decreased intraocular pressure, reaching a minimum at 60 minutes. |

Data extracted from the abstract of Takayanagi et al. (1991).[12] The time courses for the IOP reduction by both isomers were reported to be not different.

In Vitro Studies

In vitro studies have focused on the interaction of befunolol enantiomers with beta-adrenoceptors in ocular tissues.

Table 2: In Vitro Beta-Adrenoceptor Binding of Befunolol Enantiomers

| Tissue | Enantiomer | Finding |

| Guinea-pig ciliary body | This compound | Inhibition curves were not significantly different from the S(-)-isomer. |

| Guinea-pig ciliary body | (-)-Befunolol | Inhibition curves were not significantly different from the R(+)-isomer. |

| Guinea-pig atria and trachea | This compound | Approximately 10 times less potent than the S(-)-isomer. |

| Guinea-pig atria and trachea | (-)-Befunolol | Approximately 10 times more potent than the R(+)-isomer. |

Data extracted from the abstract of Takayanagi et al. (1991).[11] pKi values for the S(-)-isomers were significantly larger than for the R(+)-isomers in the atria and trachea, but not in the ciliary body.

Clinical Data (Racemic Befunolol)

Clinical trials have been conducted on the racemic mixture of befunolol, demonstrating its efficacy and safety in patients with open-angle glaucoma.

Table 3: Summary of Clinical Trials on Racemic Befunolol for Open-Angle Glaucoma

| Study | Duration | Concentrations | Key Findings |

| Merté & Stryz (1984)[13] | 3 months | 0.25% and 0.5% | - Good reduction of intraocular pressure with both concentrations.- No significant influence on pulse, blood pressure, or other monitored parameters.- Good subjective tolerance and no local side effects. |

| Merté & Stryz (1984)[3] | 1 year | 0.25% and 0.5% | - Sustained effect on IOP after one year of treatment.- Confirmation of the absence of significant side effects observed in the initial 3-month study. |

| Dascotte et al. (1988)[2] | Long-term | Not specified in abstract | - Long-term efficacy in the treatment of open-angle glaucoma. (No abstract available with quantitative data). |

Experimental Protocols

In Vivo Model for IOP Measurement

The study by Takayanagi et al. (1991) on befunolol enantiomers utilized rabbits to assess the effect on intraocular pressure.[12] While the full detailed protocol is not available in the abstract, a general workflow for such an experiment can be outlined.

In Vitro Beta-Adrenoceptor Binding Assay

The study by Takayanagi et al. (1991) on the stereoselectivity of befunolol enantiomers would have employed a radioligand binding assay.[11] A generalized protocol for such an assay is described below.

-

Tissue Preparation: Ciliary bodies, atria, and trachea are dissected from guinea pigs. Microsomal fractions containing the cell membranes are prepared by homogenization and differential centrifugation.

-

Radioligand Incubation: The membrane preparations are incubated with a radiolabeled beta-adrenergic antagonist (e.g., [125I]-iodocyanopindolol) in the presence of varying concentrations of unlabeled this compound or (-)-befunolol.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification of Radioactivity: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

-

Data Analysis: The data are used to generate inhibition curves, from which the inhibitory constants (Ki) for each enantiomer can be calculated. These values indicate the affinity of the drug for the receptor.

Discussion and Future Directions